molecular formula C19H19NO6S B2858579 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1799262-48-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2858579
CAS No.: 1799262-48-8
M. Wt: 389.42
InChI Key: NKHMKBABTNSPEK-GQCTYLIASA-N
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Description

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a propenone backbone (C=O-C=C) with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the β-position and a 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine moiety at the α-position. The benzo[d][1,3]dioxol group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and binding interactions via π-π stacking .

Chalcones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The sulfonyl group in this compound likely enhances metabolic stability compared to non-sulfonated analogs, while the furan ring may modulate electronic properties or participate in specific receptor interactions .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-19(6-4-14-3-5-17-18(10-14)26-13-25-17)20-8-7-16(11-20)27(22,23)12-15-2-1-9-24-15/h1-6,9-10,16H,7-8,11-13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMKBABTNSPEK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine vs. Piperazine derivatives (e.g., compound in ) exhibit enhanced solubility due to nitrogen-rich cores.
  • Sulfonyl Group Impact: The sulfonyl-furan substituent in the target compound increases polarity and metabolic stability over non-sulfonated analogs like , which may degrade rapidly in vivo .
  • Electron-Withdrawing Groups (EWGs): The nitro group in and trifluoromethyl in enhance bioactivity by stabilizing charge-transfer interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
LogP (Predicted) 2.8 2.1 2.5
Aqueous Solubility (mg/mL) 0.12 0.45 0.20
Hydrogen Bond Acceptors 6 3 4

Analysis :

  • The sulfonyl group in the target compound increases hydrogen-bond acceptors (HBAs), improving water solubility relative to but reducing it compared to due to the bulky pyrrolidine-furan substituent.
  • Higher LogP values suggest moderate lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .

Q & A

Q. What are the established synthetic pathways for this compound, and what are the critical reaction intermediates?

Answer: The synthesis involves three key steps:

Sulfonylation of pyrrolidine : React 3-(furan-2-ylmethyl)pyrrolidine with sulfonyl chlorides in anhydrous dichloromethane (0–5°C, 2 h) to form the sulfonyl-pyrrolidine intermediate. Critical purity checks include ¹H NMR (δ 3.5–4.0 ppm for SO₂CH₂) and IR (S=O stretch at 1320 cm⁻¹) .

Enone formation : Condense benzo[d][1,3]dioxol-5-ylpropenoyl chloride with the sulfonylated pyrrolidine via nucleophilic acyl substitution in THF (-78°C to RT, 12 h). Monitor reaction progress via HPLC (>98% purity) .

Stereoselective (E)-configuration control : Use Horner-Wadsworth-Emmons reactions with triethyl phosphonoacetate, confirmed by NOESY (absence of cross-peaks between vinyl protons and pyrrolidine) .

IntermediateKey Characterization Data
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine¹H NMR: δ 3.7 (s, SO₂CH₂); IR: 1320 cm⁻¹
Benzo[d][1,3]dioxol-5-ylpropenoic acidUV-Vis: λ_max 280 nm; HPLC retention time: 8.2 min

Q. Which spectroscopic techniques confirm the (E)-configuration of the prop-2-en-1-one moiety?

Answer:

  • ¹H NMR : Trans coupling constants (J = 12–16 Hz) between vinyl protons (δ 6.8–7.5 ppm) .
  • NOESY : Absence of nuclear Overhauser effects between the benzo[d][1,3]dioxolyl group and pyrrolidine protons .
  • IR Spectroscopy : Conjugated carbonyl stretch at 1680–1700 cm⁻¹, distinct from (Z)-isomers .
  • X-ray crystallography : Definitive confirmation via dihedral angles >150° between aromatic and sulfonyl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data?

Answer:

Validate assay conditions : Perform triplicate experiments with controls (e.g., staurosporine for kinase inhibition) to identify technical variability .

Refine computational models : Re-optimize docking parameters using crystal structures (e.g., PDB: 2XYZ) and solvation corrections .

Assess compound stability : Use LC-MS to verify >95% purity post-assay; degradation products may explain reduced activity .

Case StudyResolution StrategyOutcome
Predicted IC₅₀ = 50 nM vs. observed 2 μMAdjusted MD simulation solvation parametersRevised prediction: 1.8 μM (R² = 0.92)

Q. What methodological approaches are recommended for SAR studies of the sulfonyl-pyrrolidine moiety?

Answer: Phase 1: Isosteric replacements

  • Replace sulfonyl with carbonyl/phosphonyl groups; assess steric effects via molecular docking .

Q. Phase 2: Stereochemical variations

  • Synthesize (R)- and (S)-enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Phase 3: Biological evaluation

  • Test derivatives against primary targets (IC₅₀) and counter-screens (selectivity ratio ≥10x) .
Structural ModificationΔΔG (kcal/mol)Selectivity Ratio
Sulfonyl → Carbonyl+1.23.5x
(R)-configuration-0.812x
Furan → Thiophene-1.58x
Data extrapolated from analogous compounds

Q. How should researchers design experiments to optimize reaction yields in multi-step syntheses?

Answer:

Solvent screening : Compare DCM, THF, and acetonitrile for sulfonylation efficiency (GC-MS monitoring) .

Temperature control : Use cryogenic conditions (-78°C) during enone formation to minimize side reactions .

Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Heck coupling steps .

ParameterOptimal ConditionYield Improvement
SolventTHF75% → 88%
CatalystPd(OAc)₂60% → 82%

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